molecular formula C12H10N2O B7811592 N-trans-Cinnamoylimidazole CAS No. 2979-51-3

N-trans-Cinnamoylimidazole

Cat. No.: B7811592
CAS No.: 2979-51-3
M. Wt: 198.22 g/mol
InChI Key: XVGXMXZUJNAGFZ-UHFFFAOYSA-N
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Description

N-trans-Cinnamoylimidazole (CAS 1138-15-4) is a chemical compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol. This reagent is provided as a high-purity solid for research applications. In biomedical research, this compound has been identified as a promising cardioprotective agent. Studies demonstrate its efficacy in mitigating apoptosis and oxidative stress in H9C2 cardiomyocyte cell lines subjected to hypoxia/reoxygenation (H/R) injury, a model for myocardial infarction. The compound operates through a multi-faceted mechanism: it dose-dependently increases cell viability, enhances the activity of key antioxidant enzymes including catalase, GSH-Px, GST, and SOD, reduces caspase-3 activity, and helps maintain the mitochondrial membrane potential . Its favorable pharmacokinetic profile, including high gastrointestinal absorption and blood-brain barrier permeability, along with no reported violations of Lipinski's rule of five, suggests promising drug-like properties for investigational purposes . Beyond its direct biological activity, the cinnamoyl imidazole moiety is significant in synthetic chemistry. It serves as a functional group in novel peptide synthesis methodologies, particularly in the emerging field of N-to-C directional peptide synthesis, which aims for improved atom economy and reduced environmental impact compared to traditional methods . Handling should adhere to standard safety precautions. The compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It has a melting point of 127-133°C and a flash point of 190.7°C . Intended Use : This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals. Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Properties

IUPAC Name

1-imidazol-1-yl-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12(14-9-8-13-10-14)7-6-11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGXMXZUJNAGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259433
Record name 1-(1H-Imidazol-1-yl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2979-51-3
Record name 1-(1H-Imidazol-1-yl)-3-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2979-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Imidazol-1-yl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The direct acylation method involves the nucleophilic substitution of cinnamoyl chloride by imidazole in a molten imidazole medium. Imidazole acts as both the solvent and base, facilitating the formation of the activated cinnamic acid imidazolide intermediate. The reaction proceeds via the attack of imidazole’s nitrogen on the electrophilic carbonyl carbon of cinnamoyl chloride, displacing chloride and forming N-trans-cinnamoylimidazole.

Typical Procedure :

  • Reactants : Cinnamoyl chloride (15.4 mmol) and excess imidazole (333.4 mmol).

  • Conditions : Heating at 100°C for 1 hour under mechanical stirring.

  • Workup : Precipitation with isopropyl alcohol, followed by filtration and washing to remove unreacted reagents.

Side Reactions and Mitigation

Competing side reactions include the addition of imidazole to the α,β-unsaturated double bond of cinnamoyl chloride, leading to byproducts. Excess imidazole and controlled reaction temperatures minimize this pathway.

Synthesis via Thermal Elimination of Diimidazole Precursors

Precursor Synthesis and Elimination Mechanism

This method involves the preparation of a diimidazole glycidic acid derivative, followed by thermal β-elimination to yield the cinnamoyl imidazole. For example, (anti)-1-(4-chlorophenyl)-2-(1-imidazolylcarbonyl)glycidic acid (2a ) undergoes decomposition at 190–200°C, releasing carbon dioxide and forming the (Z)-cinnamoyl imidazole (3a ).

Typical Procedure :

  • Precursor Synthesis : Reacting 4-chlorophenylglycidic acid with imidazole in acetone.

  • Elimination : Heating 2a at 190–200°C until gas evolution ceases.

  • Photoisomerization : Irradiating (Z)-3a in acetone under sunlight to obtain the (E)-isomer (3b ).

Yield and Stereochemical Considerations

  • Elimination Step : (Z)-3a is obtained in 42% yield.

  • Isomerization : (E)-3b is isolated in 24% yield after photoisomerization.

  • Melting Points : (Z)-3a (95.5–96.5°C) and (E)-3b (111.5–112.5°C).

Structural Confirmation

X-ray crystallography confirms the (Z)-configuration of 3a , while NMR and IR data validate the (E)-isomer post-isomerization.

Comparative Analysis of Preparation Methods

ParameterDirect AcylationThermal Elimination
Reaction Time 1 hourMulti-step (hours to days)
Yield High (inferred)Moderate (42% Z, 24% E)
Purity Crystalline, minimal byproductsRequires chromatography
Stereocontrol Retains (E)-configurationRequires post-synthesis isomerization
Scalability Suitable for bulk synthesisLimited by precursor complexity

Characterization and Quality Control

Spectroscopic Standards

  • FTIR : A strong ν(C=O)\nu(\text{C=O}) band at 1750 cm1^{-1} distinguishes the acylated product from unreacted imidazole.

  • 1H^1\text{H}-NMR : Key signals include the imidazole protons (δ\delta 7.1–8.1 ppm) and cinnamoyl vinyl protons (δ\delta 6.5–7.5 ppm).

Thermal Properties

  • Melting Point : 127°C (direct method).

  • Decomposition : Stable below 200°C, with degradation observed at higher temperatures .

Chemical Reactions Analysis

Enzyme Interactions

N-trans-Cinnamoylimidazole is known for its ability to interact with enzymes, particularly serine proteases like alpha-chymotrypsin and subtilisin. These interactions are crucial for understanding enzyme kinetics and mechanisms.

Alpha-Chymotrypsin-Catalyzed Hydrolysis

In the presence of alpha-chymotrypsin, this compound undergoes hydrolysis, which is a model reaction for studying the acylation step in enzyme-catalyzed peptide hydrolysis. The acylation process involves the formation of a tetrahedral intermediate, which is rate-determining. The reaction's pH dependence is influenced by the protonation state of the enzyme-substrate complex .

Subtilisin Acylation

Subtilisin, another serine protease, forms a covalent acyl-enzyme intermediate with this compound. The structure of this intermediate has been studied in both aqueous and non-aqueous solvents, showing minimal conformational changes in the enzyme but differences in solvent binding within the active site .

DNA Interactions

This compound also interacts with DNA, enhancing its catalytic activity in certain reactions. For instance, it acts as a cofactor in the oxidative conversion of non-fluorescent dichlorofluorescin to fluorescent dichlorofluorescein, demonstrating DNA's enzyme-like properties .

Kinetic Data

The kinetic constants for the hydrolysis of this compound by enzymes like alpha-chymotrypsin have been studied extensively. These constants provide insights into the enzyme's specificity and the mechanism of acylation.

EnzymeSubstratek_cat (s^-1)K_m (μM)Reference
Alpha-ChymotrypsinThis compoundNot specifiedNot specified
SubtilisinThis compoundNot specifiedNot specified

Scientific Research Applications

Enzyme Interactions

One of the most significant applications of N-trans-Cinnamoylimidazole is its role in studying enzyme kinetics, particularly with serine proteases like α-chymotrypsin. The compound acylates the active site serine residue, forming a stable intermediate that can be analyzed to understand enzyme mechanisms. Studies have demonstrated that this compound interacts effectively with various biomolecules, enhancing our understanding of enzyme catalysis .

Case Study: Acylation Mechanism

  • Objective : To investigate the acylation process of α-chymotrypsin using this compound.
  • Method : Kinetic studies were conducted to observe the hydrolysis reaction rates.
  • Findings : The acylation reaction showed distinct pH dependencies and revealed insights into enzyme-substrate interactions, confirming the formation of a stable acyl-enzyme complex .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. This capability is crucial for developing new antibiotics amid rising antibiotic resistance.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Medical Applications

This compound has shown potential therapeutic effects, particularly in cancer research and neurodegenerative conditions. Its ability to inhibit specific enzymes such as acetylcholinesterase makes it a candidate for studying treatments for Alzheimer's disease .

Case Study: Enzyme Inhibition

  • Objective : To evaluate the inhibition of acetylcholinesterase by this compound.
  • Method : Enzyme activity assays were performed to determine inhibitory concentrations.
  • Findings : The compound exhibited significant inhibition, suggesting potential application in neuropharmacology.

Industrial Applications

In industrial contexts, this compound is utilized in synthesizing specialty chemicals and pharmaceuticals. Its unique ability to form stable covalent bonds with enzyme active sites distinguishes it from other cinnamoyl derivatives, making it valuable in biochemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-trans-Cinnamoylimidazole involves its interaction with specific molecular targets. For instance, it has been shown to interact with the active site of α-chymotrypsin, forming a stable enzyme-substrate complex. This interaction is influenced by the stereochemistry of the compound, with the trans-isomer being more reactive than the cis-isomer . Additionally, its antimicrobial activity is thought to involve disruption of microbial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Compound Structure Key Applications Reactivity with Proteases Hazard Class
This compound Imidazole + cinnamoyl Enzyme titration High (trans-specific) Irritant
N-Isopropylimidazole Imidazole + isopropyl Catalysis, ionic liquids None Not classified
N,N-Carbonyl Diimidazole Two imidazoles + carbonyl Peptide synthesis None UN3263
Benzimidazole Fused benzene-imidazole Pharmaceuticals None Varies by derivative

Table 2: Physicochemical Properties

Property This compound N-Isopropylimidazole N,N-Carbonyl Diimidazole
Molecular Weight 198.22 g/mol 110.16 g/mol 162.15 g/mol
Melting Point (°C) 127–133 Not reported 115–118
Boiling Point (°C) 391.8 Not reported Decomposes

Biological Activity

N-trans-Cinnamoylimidazole (C₁₂H₁₀N₂O) is a significant compound in biochemical research due to its unique structure, which integrates a cinnamoyl group with an imidazole ring. This article delves into its biological activity, focusing on enzyme interactions, antibacterial properties, and potential therapeutic applications.

1. Enzyme Interactions

This compound has been studied for its ability to interact with various enzymes, notably trypsin and acetylcholinesterase. The inhibition of these enzymes can have implications for treating diseases such as Alzheimer's, where acetylcholinesterase inhibitors are being explored as potential therapeutic agents.

Kinetic Studies

A kinetic study on the acylation process involving alpha-chymotrypsin revealed that this compound reacts more readily than its cis counterpart. The acylation step is crucial for understanding how this compound modifies enzyme activity .

Table 1: Enzyme Interaction Summary

EnzymeActivity TypeImplications
TrypsinInhibitionPotential therapeutic applications
AcetylcholinesteraseInhibitionAlzheimer's treatment research
Alpha-chymotrypsinAcylation studiesInsights into enzyme kinetics

2. Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against various bacterial strains. This property is particularly relevant in the context of rising antibiotic resistance.

The compound's mechanism involves the modification of enzyme activity through acylation, which may disrupt bacterial metabolism and growth. Studies have shown that it interacts effectively with biomolecules, enhancing our understanding of its functionality in biochemical applications.

Table 2: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus20-40 µMEffective against Gram-positive bacteria
Escherichia coli40-70 µMEffective against Gram-negative bacteria

3. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on DNA Interaction : A study indicated that this compound enhances the catalytic function of DNA, suggesting potential roles in biocatalysis. The compound was shown to significantly increase the rate of electron transfer reactions when used as a cofactor with DNA .
  • Cardioprotective Effects : Another investigation highlighted its cardioprotective effects by mitigating oxidative stress and apoptosis in H/R-induced H9C2 cells, enhancing cell viability and antioxidant defenses .

4. Conclusion

This compound represents a promising compound with diverse biological activities, particularly in enzyme inhibition and antibacterial applications. Its ability to modify enzyme kinetics and interact with biomolecules positions it as a valuable tool in biochemical research and potential therapeutic development.

Q & A

Q. How is N-trans-Cinnamoylimidazole utilized to determine active enzyme concentrations in serine proteases?

this compound is employed as a titrant in spectrophotometric assays to quantify active sites of serine proteases like α-chymotrypsin and subtilisins. The method involves measuring the stoichiometric reaction between the compound and the enzyme's active site, where the formation of a stable acyl-enzyme intermediate is monitored via UV-Vis absorption at 280 nm. Enzyme concentrations (Bo) are calculated using molar extinction coefficients (e.g., E280=20.0E_{280} = 20.0 for α-chymotrypsin) . This approach ensures precise determination of enzymatically active fractions, critical for kinetic studies .

Q. What experimental parameters are critical when designing assays with this compound?

Key parameters include:

  • pH control : Buffers like Tris-HCl (pH 7.0–9.0) or potassium carbonate (pH 10.0) stabilize enzyme activity and reaction rates .
  • Substrate concentration range : Typically 6–39 mM to avoid substrate inhibition or under-saturation .
  • Temperature : Standardized at 25°C or 37°C to maintain enzyme stability.
  • Ionic strength : Solutions often contain 0.1 M KCl to mimic physiological conditions .

Q. What spectrophotometric criteria validate this compound-enzyme complex formation?

The reaction is quantified using predefined extinction coefficients. For example, α-chymotrypsin exhibits E280=20.0E_{280} = 20.0, while Carlsberg subtilisin uses E280=8.6E_{280} = 8.6. Absorbance changes correlate with the stoichiometric binding of this compound to the enzyme’s active site, ensuring accurate concentration determination .

Advanced Research Questions

Q. How can researchers address discrepancies between enzymatic activity loss and active site titration data using this compound?

Discrepancies arise when partial enzyme inactivation (e.g., 60% activity loss) does not align with active site titration results. This may indicate non-specific binding or allosteric effects. To resolve this:

  • Comparative assays : Use parallel titration with phenylmethanesulfonyl fluoride (PMSF) to confirm specificity .
  • Kinetic modeling : Analyze time-dependent inactivation curves to distinguish between active site blockade and secondary modifications .
  • Mass spectrometry : Verify covalent adduct formation at the active site serine residue .

Q. How to validate the specificity of this compound for serine protease active sites?

Validation involves:

  • Competitive inhibition studies : Co-incubate enzymes with irreversible inhibitors (e.g., PMSF) and assess residual titration capacity .
  • Structural analysis : X-ray crystallography or NMR to confirm binding exclusively at the catalytic triad .
  • Mutagenesis : Test mutants lacking the active site serine; absence of titration confirms specificity .

Q. What strategies optimize pH conditions for this compound assays across diverse enzymes?

  • pH-rate profiling : Determine the pH range where enzyme activity is maximal (e.g., pH 8.0 for subtilisins ).
  • Buffer compatibility : Avoid phosphate buffers for enzymes prone to metal ion chelation. Use Tris-HCl for broad compatibility .
  • Pre-incubation adjustments : Dialyze enzymes into assay buffers to prevent pH drift during reactions .

Methodological Considerations

Q. How to handle batch-to-batch variability in enzyme preparations when using this compound?

  • Active site normalization : Always titrate enzyme stocks with this compound before kinetic experiments to standardize Bo values .
  • Quality control : Verify purity via SDS-PAGE and activity assays with reference substrates (e.g., N-benzoyl-L-arginine ethyl ester for subtilisins ).

Q. What statistical approaches reconcile contradictory kinetic data from this compound assays?

  • Error source analysis : Distinguish between technical (e.g., pipetting errors) and biological variability (e.g., enzyme instability) .
  • Global fitting : Use software like GraphPad Prism to simultaneously fit multiple datasets and refine kcatk_{cat}, KmK_m, and inhibition constants .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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